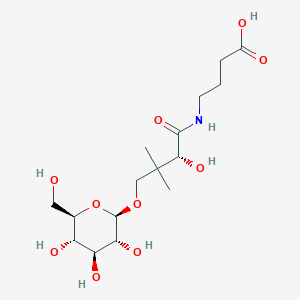
Nsggpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nsggpp is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its ability to selectively bind to specific proteins, making it a valuable tool for studying the mechanisms of various biological processes. In
Wissenschaftliche Forschungsanwendungen
Nsggpp has a wide range of potential applications in scientific research. One of its primary uses is in the study of protein-protein interactions. The compound can be used to selectively bind to specific proteins, allowing researchers to study the mechanisms of various biological processes. Additionally, Nsggpp has been shown to have potential applications in drug discovery, as it can be used to identify novel drug targets.
Wirkmechanismus
The mechanism of action of Nsggpp is based on its ability to selectively bind to specific proteins. The compound binds to a specific site on the protein, causing a conformational change that alters the protein's function. This mechanism of action makes Nsggpp a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Nsggpp has been shown to have a range of biochemical and physiological effects. The compound has been shown to alter the activity of various proteins, leading to changes in cellular signaling pathways. Additionally, Nsggpp has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Nsggpp is its ability to selectively bind to specific proteins, making it a valuable tool for studying the mechanisms of various biological processes. Additionally, the compound is relatively easy to synthesize, making it readily available for use in scientific research. However, there are also some limitations to the use of Nsggpp. The compound can be toxic at high concentrations, and its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for the study of Nsggpp. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of Nsggpp in drug discovery, with the goal of identifying novel drug targets. Finally, there is ongoing research into the potential therapeutic applications of Nsggpp, particularly in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Nsggpp is a synthetic compound that has a wide range of potential applications in scientific research. The compound's ability to selectively bind to specific proteins makes it a valuable tool for studying the mechanisms of various biological processes. While there are some limitations to the use of Nsggpp, ongoing research is exploring new synthesis methods, drug discovery applications, and potential therapeutic uses.
Synthesemethoden
Nsggpp is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of a precursor molecule, which is then modified to form the final product. The process typically involves several purification steps to ensure the purity of the final compound.
Eigenschaften
CAS-Nummer |
109273-48-5 |
|---|---|
Produktname |
Nsggpp |
Molekularformel |
C27H32N6O4S |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
N-[3-[4-(hydrazinylmethylideneamino)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N6O4S/c28-30-19-29-23-11-8-20(9-12-23)16-25(27(35)33-14-4-1-5-15-33)32-26(34)18-31-38(36,37)24-13-10-21-6-2-3-7-22(21)17-24/h2-3,6-13,17,19,25,31H,1,4-5,14-16,18,28H2,(H,29,30)(H,32,34) |
InChI-Schlüssel |
FULCIVSNIQRLMG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)N=CNN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonyme |
N-alpha-(2-naphthylsulfonylglycyl)-4-guanidinophenylalaninepiperidide NSGGPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



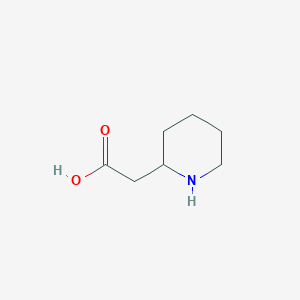

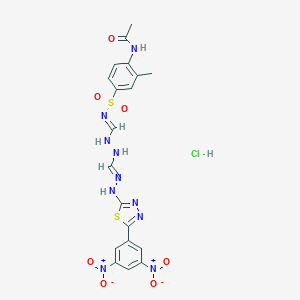
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

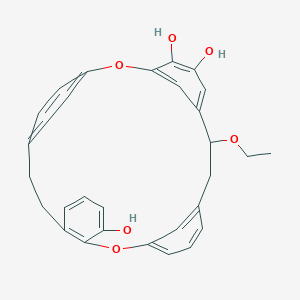
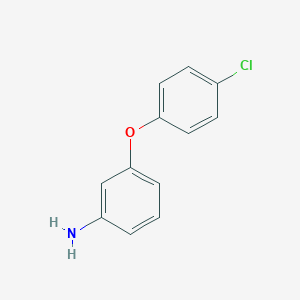
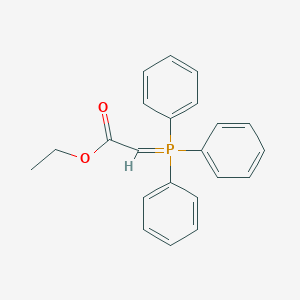


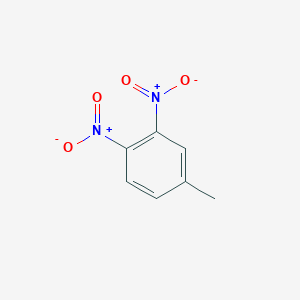
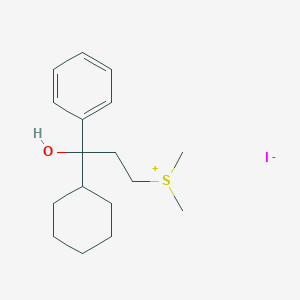
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
